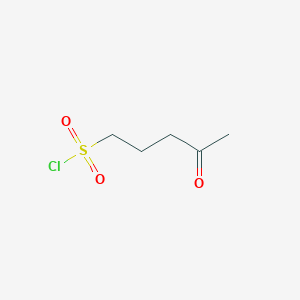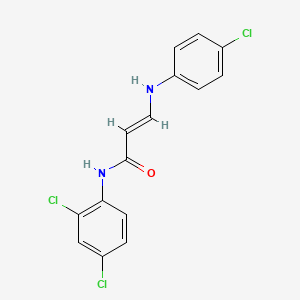
N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide can be found in various chemical databases . The compound has the molecular formula C14H20N4O4S .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in chemical databases . For more detailed information, it is recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier directly.Wissenschaftliche Forschungsanwendungen
Electrophilic Amination of Amino Acids
Jean-Christophe Hannachi et al. (2004) developed a general two-step preparation of enantiopure N(alpha),N(beta)-orthogonally diprotected alpha-hydrazino acids on a multigram scale. This method, which includes the efficient electrophilic amination of N-benzyl amino acids, could accommodate various functional groups found in amino acid side chains, leading to the preparation of cyclic derivatives from glutamic acid or aspartic acid (Hannachi, Vidal, Mulatier, & Collet, 2004).
Anti-acetylcholinesterase Activity
H. Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Their study found that substituting the benzamide with a bulky moiety significantly increased activity, revealing potential therapeutic applications for disorders like Alzheimer's disease (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).
In Vitro Oxidative Metabolism
Mette G. Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, identifying it was oxidized to various metabolites in vitro. This research highlights the importance of understanding the metabolic pathways of new therapeutic compounds to predict their behavior in human bodies (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Antibacterial Study of N-substituted Derivatives
H. Khalid et al. (2016) undertook the synthesis of N-substituted derivatives of a compound similar to N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide, which were screened against Gram-negative and Gram-positive bacteria. The study showcases the potential antibacterial applications of such compounds, highlighting their moderate to significant activity (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
δ-Opioid Mechanisms for Analgesia and Locomotion
C. Nozaki et al. (2012) explored the δ-opioid agonists ADL5859 and ADL5747, revealing their good oral bioavailability and analgesic effects in rats. Their research provides insight into the opioid mechanisms for analgesia and locomotion, suggesting potential applications in chronic pain treatment (Nozaki, Le Bourdonnec, Reiss, Windh, Little, Dolle, Kieffer, & Gaveriaux-Ruff, 2012).
Calcium Channel Activator as Adjuvant
Tetsuya Saito et al. (2022) discovered that 2D216, a small molecule calcium channel activator, increases murine antigen-specific antibody responses when used as a co-adjuvant with lipopolysaccharide (LPS). This finding opens up new avenues for the development of fully synthetic adjuvants to enhance the efficacy of vaccines (Saito, Shukla, Sato-Kaneko, Sako, Hosoya, Yao, Lao, Messer, Pu, Chan, Chu, Cottam, Hayashi, Carson, & Corr, 2022).
Eigenschaften
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c15-17-13(19)10-16-14(20)11-4-6-12(7-5-11)23(21,22)18-8-2-1-3-9-18/h4-7H,1-3,8-10,15H2,(H,16,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUKYHZOCTWVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2520293.png)




![2-benzamido-N-(6-chlorobenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2520303.png)



![2-Oxaspiro[5.5]undecan-5-one](/img/structure/B2520311.png)



